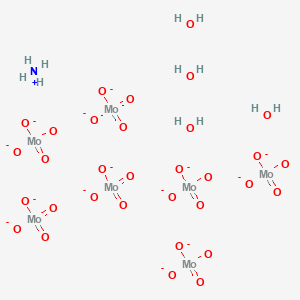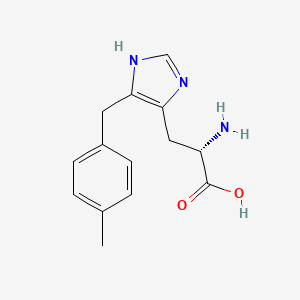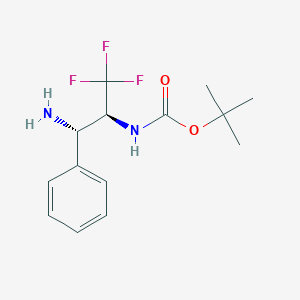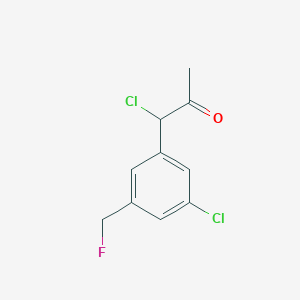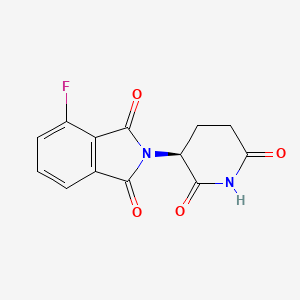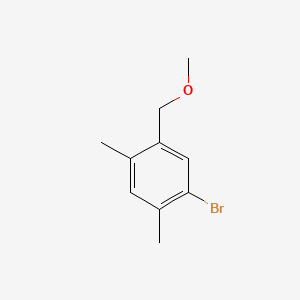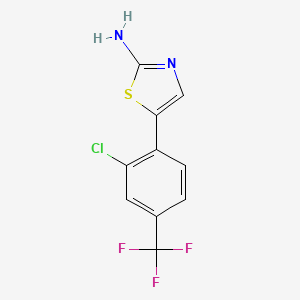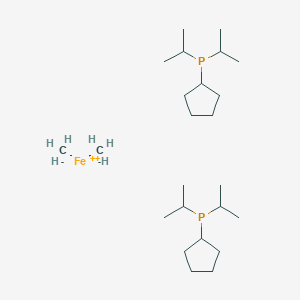
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C12H15ClOS. It is a chlorinated ketone with a phenyl ring substituted with an ethyl group and a methylthio group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor ketone. One common method is the Friedel-Crafts acylation of 5-ethyl-2-(methylthio)benzene with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
化学反应分析
Types of Reactions
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium methoxide or ammonia in solvents like methanol or ethanol.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.
Major Products Formed
Nucleophilic substitution: Substituted ketones with various functional groups replacing the chlorine atom.
Reduction: 1-(5-ethyl-2-(methylthio)phenyl)propan-2-ol.
Oxidation: 1-Chloro-1-(5-ethyl-2-(methylsulfinyl)phenyl)propan-2-one or 1-Chloro-1-(5-ethyl-2-(methylsulfonyl)phenyl)propan-2-one.
科学研究应用
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
作用机制
The mechanism of action of 1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. For example, it may inhibit enzyme activity by forming covalent bonds with active site residues or modulate receptor function by binding to specific sites.
相似化合物的比较
Similar Compounds
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: A photoinitiator used in UV-curable inks and coatings.
1-Chloro-1-(2-ethyl-5-(methylthio)phenyl)propan-2-one: A structural isomer with similar chemical properties.
Uniqueness
1-Chloro-1-(5-ethyl-2-(methylthio)phenyl)propan-2-one is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for targeted synthetic applications and research studies.
属性
分子式 |
C12H15ClOS |
|---|---|
分子量 |
242.77 g/mol |
IUPAC 名称 |
1-chloro-1-(5-ethyl-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C12H15ClOS/c1-4-9-5-6-11(15-3)10(7-9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |
InChI 键 |
QWACJEXXNCFZLJ-UHFFFAOYSA-N |
规范 SMILES |
CCC1=CC(=C(C=C1)SC)C(C(=O)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


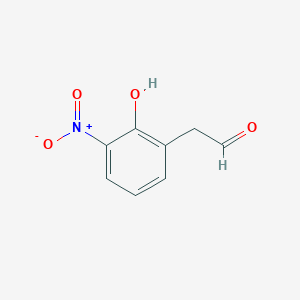
![(R)-6-(tert-Butoxycarbonyl)-6-azaspiro[3.4]octane-7-carboxylic acid](/img/structure/B14034958.png)
